Optovin

Overview

Description

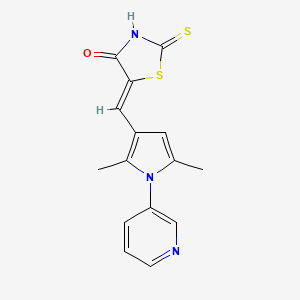

Optovin is a reversible photoactive TRPA1 activator . It induces light-activated nociceptive motor behavior responses with an EC50 of 2 μM . The CAS Number for Optovin is 348575-88-2 .

Molecular Structure Analysis

The molecular weight of Optovin is 315.41 . Its molecular formula is C15H13N3OS2 . The chemical name is (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .Chemical Reactions Analysis

Optovin activates TRPA1 channels through structure-dependent photochemical reactions with redox-sensitive cysteine residues .Physical And Chemical Properties Analysis

Optovin is an orange solid . It is soluble in DMSO . It should be stored at -20°C under desiccating conditions .Scientific Research Applications

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. It has shown activity in zebrafish, mice, mouse neurons, and recombinant human protein . This allows for the optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin enables optical control of neurons that express the TRPA1 target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Remote Control of Pain Sensation

Specific Scientific Field

Neuroscience and Pain Management

Application Summary

Optovin acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This allows for the manipulation of pain-sensing neurons without genetic manipulation .

Methods of Application

Optovin is applied to the pain-sensing neurons and then photoactivated . Upon illumination, optovin opens the TrpA1 channel, providing remote control over pain sensation .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of pain by light . This unexpected discovery can be exploited to study the processing of pain signals in healthy organisms and in disease .

Optical Control of Pain Sensation in Non-transgenic Animals

Specific Scientific Field

Neuroscience and Pain Management

Application Summary

Optovin allows for the manipulation of pain-sensing neurons without genetic manipulation because it acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This strategy may be referred to as ‘optopharmacology’ .

Methods of Application

Optovin is applied to the pain-sensing neurons and then photoactivated . Upon illumination, optovin opens the TrpA1 channel, providing remote control over pain sensation .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of pain by light . This unexpected discovery can be exploited to study the processing of pain signals in healthy organisms and in disease .

Optical Control of Endogenous Channels in Vivo

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein . This enables optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin is the first known photochemical TRPA1 ligand, and it enables optical control of neurons that express this target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Remote Control of Motor Activity in Paralyzed Extremities

Specific Scientific Field

Neuroscience and Rehabilitation

Application Summary

Optovin treatment enables control of motor activity in the paralyzed extremities by localized illumination . This is a significant development in the field of rehabilitation, providing a new approach for controlling motor activity with light .

Methods of Application

Optovin is applied to the neurons in the paralyzed extremities and then photoactivated . Upon illumination, optovin opens the TRPA1 channel, providing remote control over motor activity .

Results or Outcomes

The discovery of Optovin has provided a tool for the remote control of motor activity by light . This unexpected discovery can be exploited to study the processing of motor signals in healthy organisms and in disease .

Optical Control of Endogenous Channels in Non-transgenic Animals

Specific Scientific Field

Application Summary

Optovin is a TRPA1 ligand that can be reversibly photoactivated by violet light. Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein . This enables optical control of neurons that express this target in wild-type animals .

Methods of Application

Optovin is applied to the neurons and then photoactivated by violet light . The photochemical reaction mechanism most likely involves reversible covalent thioether bonding between TRPA1 and optovin .

Results or Outcomes

Optovin is the first known photochemical TRPA1 ligand, and it enables optical control of neurons that express this target in wild-type animals . This has been a significant innovation in neuroscience, providing a new approach for controlling neurons with light .

Safety And Hazards

properties

IUPAC Name |

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.